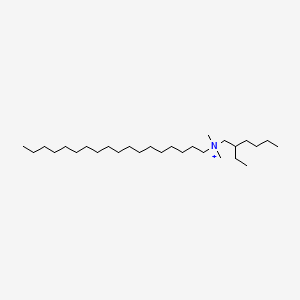![molecular formula C19H11ClN4 B14236073 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile CAS No. 405289-45-4](/img/structure/B14236073.png)
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile is a heterocyclic compound that belongs to the class of pyridocinnolines. This compound is characterized by its complex structure, which includes a pyridine ring fused to a cinnoline ring, with additional substituents such as a chloro group, a methylphenyl group, and a carbonitrile group. The molecular formula of this compound is C19H11ClN4, and it has a molecular weight of approximately 330.77 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile typically involves the reaction of 1,2-dihydro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline-2-one with phosphorus oxychloride (POCl3) and phosphorus pentasulfide (P2S5). This reaction yields 2-chloro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline and 1,2-dihydro-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline-2-thione . The ketone is then treated with malononitrile to afford the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with various enzymes and receptors. This interaction can lead to the inhibition of specific biological processes, such as enzyme activity or signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-cyano-9-methyl-4-(p-tolyl)-pyrido[3,2-c]cinnoline: A similar compound with an amino group instead of a chloro group.
Pyrido[2,3-b]indol-4-ones: Compounds with a similar pyridocinnoline structure but different substituents.
Indolo[3,2-b]quinolines: Compounds with a similar indole-based structure.
Uniqueness
2-Chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
405289-45-4 |
|---|---|
Fórmula molecular |
C19H11ClN4 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-chloro-4-(4-methylphenyl)pyrido[3,2-c]cinnoline-3-carbonitrile |
InChI |
InChI=1S/C19H11ClN4/c1-11-6-8-12(9-7-11)16-14(10-21)19(20)22-17-13-4-2-3-5-15(13)23-24-18(16)17/h2-9H,1H3 |
Clave InChI |
RJTCKOKZYPLNPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=NC3=C2N=NC4=CC=CC=C43)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


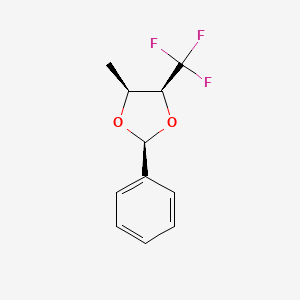
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)
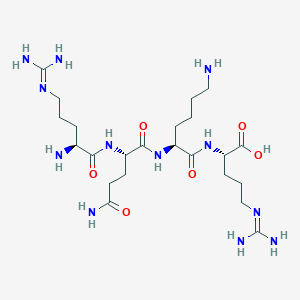
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
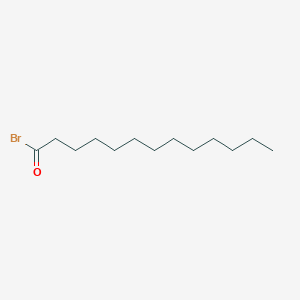
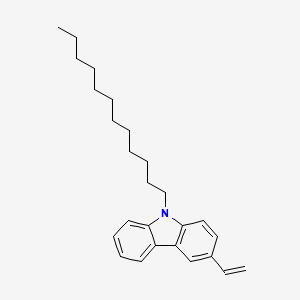
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
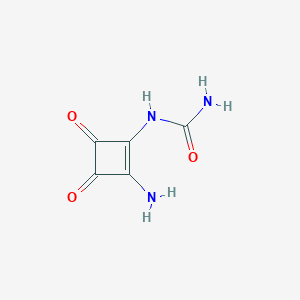
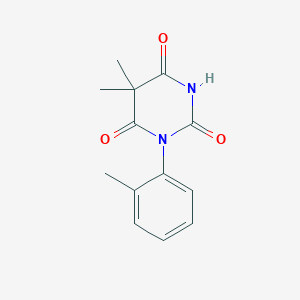

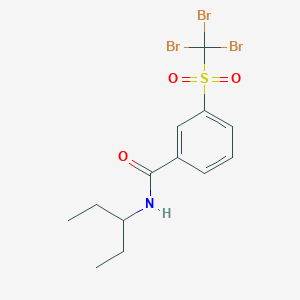
![1-Methyl-13-oxabicyclo[10.1.0]tridecane](/img/structure/B14236067.png)
![4-Methyl-N-[1-(4-methylphenyl)but-3-en-1-yl]benzene-1-sulfonamide](/img/structure/B14236081.png)
